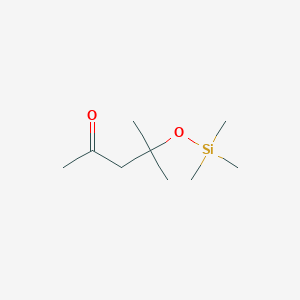
2-Aminopropanoyl chloride;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopropanoyl chloride;hydrochloride is an organic compound that belongs to the class of acyl chlorides. It is a derivative of propanoic acid, where the hydroxyl group is replaced by an amino group and a chloride group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
2-Aminopropanoyl chloride;hydrochloride can be synthesized through the reaction of propanoic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves the following steps:
Formation of Propanoyl Chloride: Propanoic acid reacts with thionyl chloride (SOCl₂) to form propanoyl chloride.
Amination: The propanoyl chloride is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-aminopropanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction and minimize by-products.
化学反应分析
Types of Reactions
2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Acylation: It can act as an acylating agent, reacting with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products
Amides: Formed through acylation with amines.
Esters: Formed through reaction with alcohols.
2-Aminopropanoic Acid: Formed through hydrolysis.
科学研究应用
2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.
Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.
相似化合物的比较
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the amino group.
Benzoyl Chloride: Contains a benzene ring instead of the propanoic acid backbone.
Chloroacetyl Chloride: Contains a chloro group on the acetyl moiety.
Uniqueness
2-Aminopropanoyl chloride;hydrochloride is unique due to the presence of both an amino group and a chloride group, making it highly reactive and versatile in organic synthesis. Its ability to form amides and other derivatives makes it valuable in various fields of research and industry.
属性
CAS 编号 |
57697-28-6 |
|---|---|
分子式 |
C3H7Cl2NO |
分子量 |
144.00 g/mol |
IUPAC 名称 |
2-aminopropanoyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H |
InChI 键 |
NOCRHJOLVFAFED-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
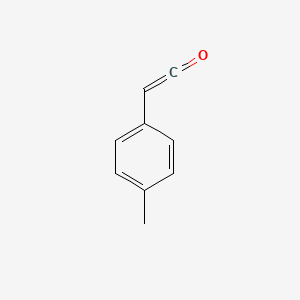


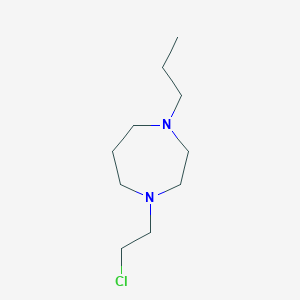

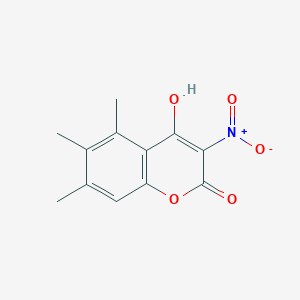
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
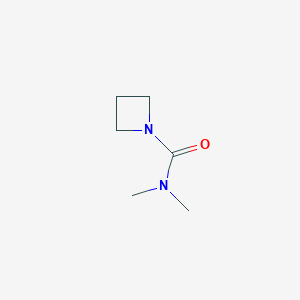
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
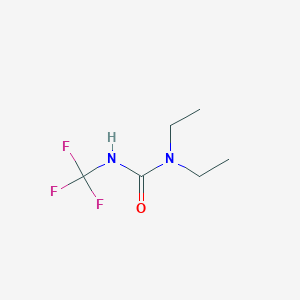
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
